N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
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Description
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Fluoro-substituted phenyl ring
- Methoxyimidazo[1,2-b]pyridazinyl moiety
- Phenoxyacetamide group
Its molecular formula is C23H21FN4O2, with a molecular weight of approximately 404.4 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological pathways. This can lead to altered metabolic processes in target cells.
- Receptor Interaction : It may act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways.
- Gene Expression Modulation : The compound can affect gene expression related to disease pathways, contributing to its therapeutic effects .
Antitumor Activity
Recent studies have demonstrated promising antitumor effects of compounds related to the imidazo[1,2-b]pyridazine class. For instance:
- In vitro studies on various lung cancer cell lines (A549, HCC827, NCI-H358) showed that derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.85 µM to 7.02 µM .
- Table 1 summarizes the cytotoxicity results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 2.12 ± 0.21 |
Compound B | HCC827 | 5.13 ± 0.97 |
Compound C | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that the imidazo[1,2-b]pyridazine moiety contributes significantly to the antitumor properties observed in these compounds.
Antimicrobial Activity
The imidazo[1,2-b]pyridazine group has also been associated with antimicrobial properties. Studies indicate that compounds containing this moiety can exhibit activity against various microbial pathogens .
Comparative Analysis of Related Compounds
A comparative analysis was conducted on several compounds with similar structures to evaluate their biological activities:
Compound Name | Antitumor Activity | Antimicrobial Activity |
---|---|---|
Compound A | High | Moderate |
Compound B | Moderate | High |
Compound C | High | Low |
This table highlights that while some compounds excel in antitumor activity, others may have enhanced antimicrobial properties.
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-16-6-3-14(4-7-16)11-21(28)25-18-12-15(5-8-17(18)23)19-13-27-20(24-19)9-10-22(26-27)30-2/h3-10,12-13H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYWVQWLXULQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.